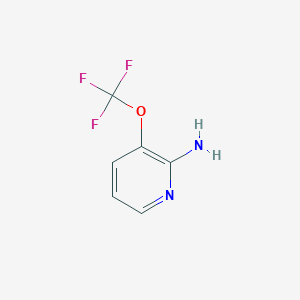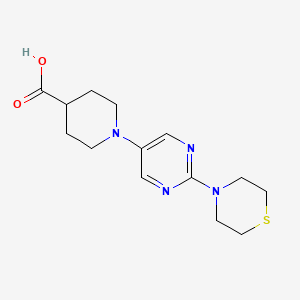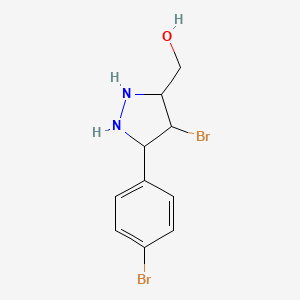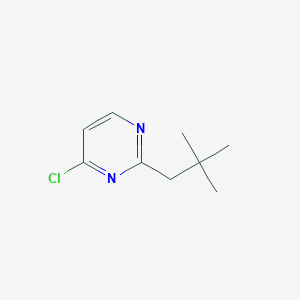
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine
Overview
Description
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. It exists in both natural and synthetic forms. Pyrimidines exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several methods exist for synthesizing pyrimidines. One approach involves oxidative annulation using anilines, aryl ketones, and DMSO as a methine equivalent. Another method activates acetophenone-formamide conjugates to yield 4-arylpyrimidines. Additionally, ZnCl₂-catalyzed three-component coupling reactions have been employed for pyrimidine synthesis .
Molecular Structure Analysis
The chemical structure of 4-Chloro-2-(2,2-dimethylpropyl)pyrimidine consists of a pyrimidine ring with a chlorine atom at position 4 and a trichloromethyl group at position 2. The molecular formula is C₁₁H₁₃ClN₂S, and the compound’s molecular weight is 240.75 g/mol .
Chemical Reactions Analysis
Pyrimidines participate in nucleophilic substitution reactions. For instance, nucleophilic addition to the N1-C6 azomethine bond occurs preferentially over the N1-C2 bond. The highly electron-deficient nature of the pyrimidine ring makes nucleophilic aromatic substitution (SNAr) reactions a common route for synthesizing various pyrimidine derivatives .
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Literature studies reveal potent anti-inflammatory effects of many pyrimidines. Detailed structure-activity relationships (SARs) provide insights for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
properties
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLUHKWZJNJJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,2-dimethylpropyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



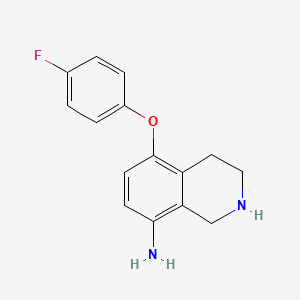
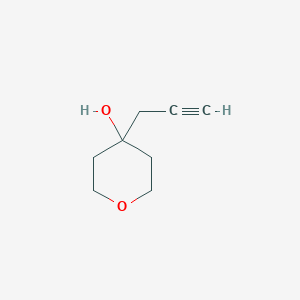
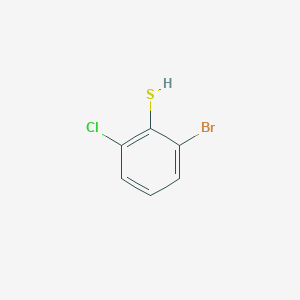
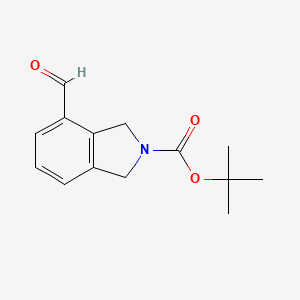
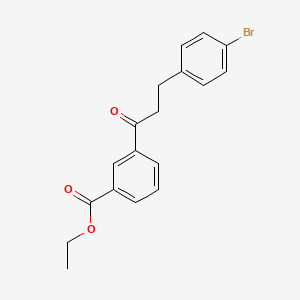
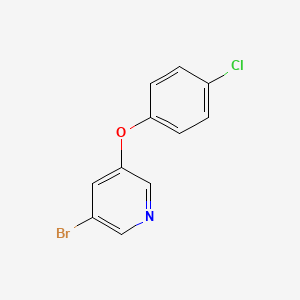

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

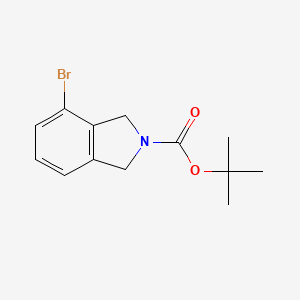
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)
